Distinct Lipophilicity Profile (cLogP) Compared to Regioisomer 3-Benzyloxy-2-fluorobenzaldehyde
The compound's lipophilicity, a key determinant of membrane permeability and bioavailability in drug design, is quantifiably different from its closest regioisomer. 2-Benzyloxy-3-fluorobenzaldehyde has a reported calculated partition coefficient (cLogP) of 2.9 [1]. In contrast, the regioisomer 3-benzyloxy-2-fluorobenzaldehyde (CAS: 103438-90-0) is reported with a cLogP of 3.22 [2]. This difference arises from the altered spatial and electronic distribution of the substituents on the aromatic ring.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.9 |
| Comparator Or Baseline | 3-Benzyloxy-2-fluorobenzaldehyde (CAS: 103438-90-0): cLogP = 3.22 |
| Quantified Difference | ΔcLogP = 0.32 (Comparator is more lipophilic) |
| Conditions | Calculated property, method consistent within source (ChemSrc) [2] |
Why This Matters
A difference of ~0.3 log units can significantly impact a molecule's pharmacokinetic profile, making one isomer potentially more suitable than the other as a starting point for optimizing drug-like properties.
- [1] PubChem. (2025). 2-Benzyloxy-3-fluorobenzaldehyde. PubChem Compound Summary. Retrieved April 19, 2026. View Source
- [2] ChemSrc. (n.d.). 3-Benzyloxy-2-fluorobenzaldehyde. Product Page. Retrieved April 19, 2026. View Source
